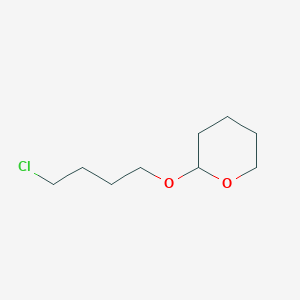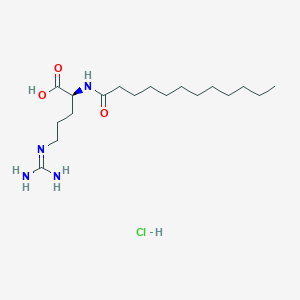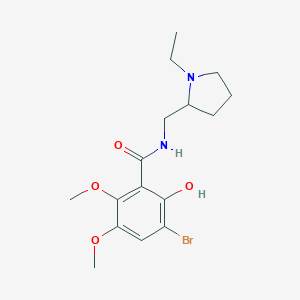
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide, also known as Br-MDMC, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of amphetamines and is structurally similar to the popular drug MDMA (3,4-methylenedioxymethamphetamine).
作用機序
The mechanism of action of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is similar to that of MDMA. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in positive mood, empathy, and sociability. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
生化学的および生理学的効果
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. In addition, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of certain cytokines, which play a role in the immune response.
実験室実験の利点と制限
One advantage of using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is a controlled substance and requires special licensing to use in research.
将来の方向性
There are several future directions for research on 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use in the treatment of addiction, particularly to substances such as cocaine and methamphetamine. Finally, research could focus on the development of new compounds based on the structure of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide that may have even greater therapeutic potential.
Conclusion:
In conclusion, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves increasing the release of neurotransmitters in the brain, leading to an increase in positive mood and sociability. While there are advantages to using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments, there are also limitations due to its controlled substance status. Future research could focus on its potential use in the treatment of depression, anxiety, and addiction, as well as the development of new compounds based on its structure.
合成法
The synthesis of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide involves the reaction of 5,6-dimethoxy-2-nitrosalicylic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in its pure form.
科学的研究の応用
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of serotonin in the brain, leading to an increase in positive mood and a decrease in negative emotions.
特性
CAS番号 |
152127-74-7 |
|---|---|
製品名 |
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide |
分子式 |
C16H23BrN2O4 |
分子量 |
387.27 g/mol |
IUPAC名 |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) |
InChIキー |
WGLPSCZHULDZSS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |
同義語 |
(76Br)FLB 463 3-bromo-N--((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide FLB 463 FLB-463 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)

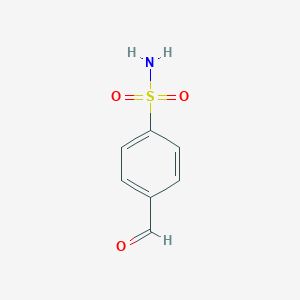
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
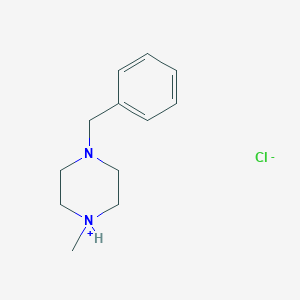

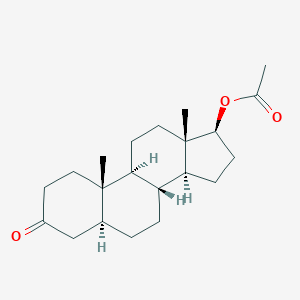
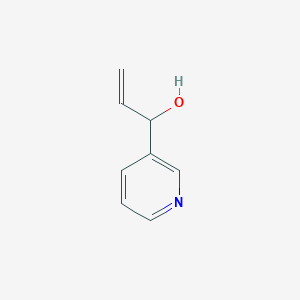
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
